molecular formula C22H22N4O2S B6499679 2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile CAS No. 840510-32-9

2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile

Cat. No. B6499679
CAS RN: 840510-32-9
M. Wt: 406.5 g/mol
InChI Key: WWWHUAIJESDEEB-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile (hereafter referred to as 2-BSQ) is a synthetic molecule that has been extensively studied for its potential use in a variety of scientific research applications. 2-BSQ is a type of quinoxaline derivative, a class of compounds that are known for their unique chemical structures and diverse biological activities. The synthesis of 2-BSQ has been well-characterized, and its mechanism of action and biochemical and physiological effects have been studied in detail. In We will also discuss potential future directions for research involving 2-BSQ.

Scientific Research Applications

2-BSQ has been studied for its potential use in a variety of scientific research applications. For example, it has been used as a model compound in studies of the structure and function of quinoxaline derivatives. In addition, 2-BSQ has been used as a probe for understanding the role of quinoxaline derivatives in the regulation of gene expression. It has also been used to study the effects of quinoxaline derivatives on the structure and function of proteins. Finally, 2-BSQ has been studied for its potential use as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 2-BSQ is not yet fully understood. However, it is believed that the molecule binds to certain proteins in the cell, which can lead to changes in gene expression and the regulation of various biochemical pathways. Specifically, 2-BSQ has been shown to interact with certain proteins involved in the regulation of cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
2-BSQ has been studied for its potential use as an anti-cancer agent. In animal studies, 2-BSQ has been shown to inhibit the growth of certain types of cancer cells, including lung, breast, and colon cancer cells. In addition, 2-BSQ has been shown to inhibit the growth of tumor cells in vitro. Furthermore, 2-BSQ has been shown to induce apoptosis in certain types of cancer cells, suggesting that it may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

2-BSQ has several advantages for laboratory experiments. For example, the synthesis of 2-BSQ is relatively straightforward and can be completed in a relatively short amount of time. In addition, 2-BSQ is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, the effects of 2-BSQ on various biochemical pathways have been well-characterized, making it a useful tool for studying the regulation of gene expression and other biochemical processes.
However, there are also some limitations to the use of 2-BSQ in laboratory experiments. For example, the effects of 2-BSQ on certain types of cancer cells have not yet been fully characterized. In addition, 2-BSQ has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

Given the potential of 2-BSQ in scientific research applications, there are a number of potential future directions for research involving this molecule. For example, further research is needed to better understand the mechanism of action of 2-BSQ and to characterize its effects on various types of cancer cells. In addition, further studies are needed to evaluate the safety and efficacy of 2-BSQ in humans. Finally, additional research is needed to explore the potential of 2-BSQ in other scientific research applications, such as the regulation of gene expression and the study of protein structure and function.

Synthesis Methods

2-BSQ is synthesized through a multi-step process that begins with the reaction of 2-aminobenzenesulfonyl chloride and 3-methylpiperidin-1-yl quinoxaline in the presence of a base. This reaction produces the desired 2-BSQ product, as well as byproducts such as water and hydrochloric acid. The reaction is typically conducted in a solvent such as acetonitrile and can be carried out at temperatures ranging from 0°C to 100°C. The reaction is typically complete within 1-2 hours, and the resulting product can be isolated and purified through a series of chromatography and crystallization techniques.

properties

IUPAC Name

2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-16-8-7-13-26(15-16)22-21(24-18-11-5-6-12-19(18)25-22)20(14-23)29(27,28)17-9-3-2-4-10-17/h2-6,9-12,16,20H,7-8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWHUAIJESDEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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